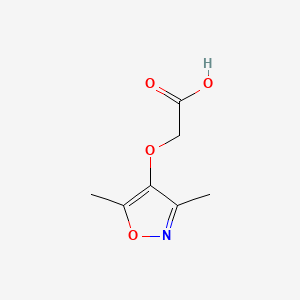
2-((3,5-Dimethylisoxazol-4-YL)oxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(dimethyl-1,2-oxazol-4-yl)oxy]acetic acid is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(dimethyl-1,2-oxazol-4-yl)oxy]acetic acid typically involves the reaction of dimethyl oxazole with chloroacetic acid under basic conditions. The reaction proceeds through the nucleophilic substitution of the chlorine atom by the oxazole ring, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 2-[(dimethyl-1,2-oxazol-4-yl)oxy]acetic acid may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of such reactors allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Análisis De Reacciones Químicas
Types of Reactions
2-[(dimethyl-1,2-oxazol-4-yl)oxy]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated heterocyclic compounds.
Aplicaciones Científicas De Investigación
2-[(dimethyl-1,2-oxazol-4-yl)oxy]acetic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-[(dimethyl-1,2-oxazol-4-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(dimethyl-1,2-oxazol-4-yl)propanoic acid: This compound has a similar structure but with a propanoic acid group instead of an acetic acid group.
(2,5-dimethyl-1,3-oxazol-4-yl)acetic acid: This compound has a similar oxazole ring structure but with different substituents.
Uniqueness
2-[(dimethyl-1,2-oxazol-4-yl)oxy]acetic acid is unique due to its specific combination of functional groups and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H9NO4 |
|---|---|
Peso molecular |
171.15 g/mol |
Nombre IUPAC |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)oxy]acetic acid |
InChI |
InChI=1S/C7H9NO4/c1-4-7(5(2)12-8-4)11-3-6(9)10/h3H2,1-2H3,(H,9,10) |
Clave InChI |
KMRINCNZVKWPIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



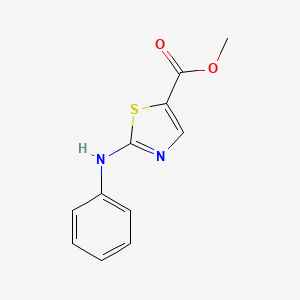
![3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide](/img/structure/B13579157.png)
![4-[(1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)methyl]benzonitrile](/img/structure/B13579160.png)
![1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine](/img/structure/B13579161.png)
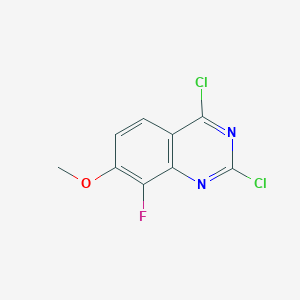
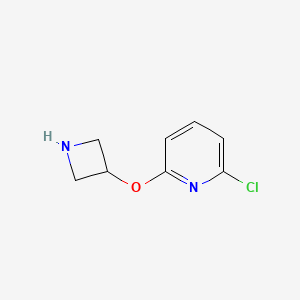
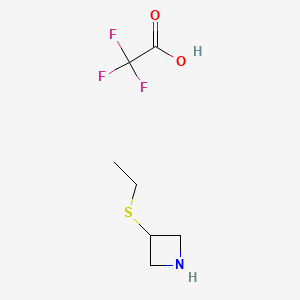
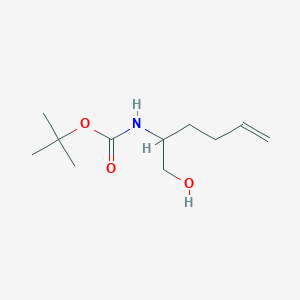
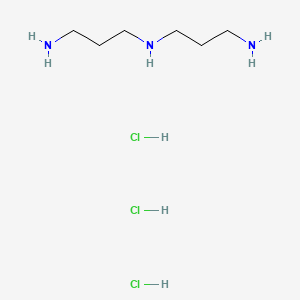

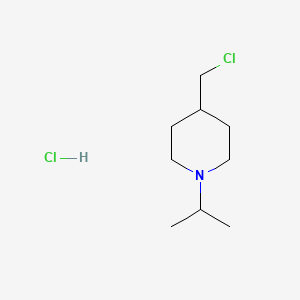
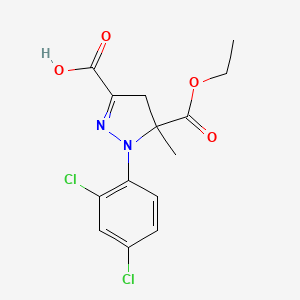
![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B13579214.png)
